alpha-dl-Noracetylmethadol

Description

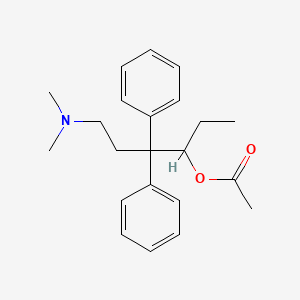

Structure

2D Structure

3D Structure

Properties

CAS No. |

50512-73-7 |

|---|---|

Molecular Formula |

C22H29NO2 |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

[6-(dimethylamino)-4,4-diphenylhexan-3-yl] acetate |

InChI |

InChI=1S/C22H29NO2/c1-5-21(25-18(2)24)22(16-17-23(3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,21H,5,16-17H2,1-4H3 |

InChI Key |

YGUCXYYVJPJNSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Precursor Compounds and Reagents in Synthetic Routes

The synthesis of alpha-dl-noracetylmethadol can be approached from different starting points, each requiring a specific set of precursors and reagents.

For the N-demethylation route, the primary precursor is alpha-l-acetylmethadol . The key reagents for this transformation are:

Mercuric acetate (B1210297) (Hg(OAc)2) : The demethylating agent. nih.gov

Acetic acid (CH3COOH) : Used as a dilute solvent for the reaction. nih.gov

For a conceptual de novo synthesis, based on the synthesis of methadone, the foundational precursors would be:

Diphenylacetonitrile : Provides the diphenylated carbon backbone. unodc.orgscribd.com

1-Amino-2-chloropropane (or a similar derivative) : This or a related amino-alkyl halide would serve as the electrophile to introduce the amino side chain. The secondary amine (NH2) is crucial for producing the "nor" compound directly.

Key reagents for this pathway would include:

Strong bases : Such as sodium amide (NaNH2) or sodium hydroxide (B78521) (NaOH), to deprotonate diphenylacetonitrile. unodc.orgscribd.comgoogle.com

Grignard reagents (e.g., ethylmagnesium bromide) : For the conversion of the nitrile group to a ketone. unodc.org

Acids and bases : For reaction workup and purification steps. unodc.orggoogle.com

| Synthesis Approach | Key Precursors | Key Reagents |

| N-Demethylation | Alpha-l-acetylmethadol | Mercuric acetate, Acetic acid |

| De Novo (conceptual) | Diphenylacetonitrile, 1-Amino-2-chloropropane | Sodium amide, Ethylmagnesium bromide |

Derivatization Strategies for Research Applications

For analytical and research purposes, particularly for its quantification in biological samples, this compound can be chemically derivatized. This process enhances its detectability by certain analytical instruments, such as those using electron capture gas-liquid chromatography. nih.gov

A study evaluated several reagents for the derivatization of l-alpha-acetylmethadol metabolites, including noracetylmethadol. The goal was to create derivatives with improved chromatographic properties and detector sensitivity. The reagents tested included:

Trichloroacetyl chloride

Trichloroacetic anhydride (B1165640)

Pentafluorobenzoyl chloride

Heptafluorobutyryl chloride

Heptafluorobutyric anhydride

Trifluoroacetic anhydride nih.govsigmaaldrich.com

The study found that all the tested reagents reacted effectively with noracetylmethadol. nih.gov However, trichloroacetyl chloride was identified as the most satisfactory general reagent for the analysis of these metabolites in biological fluids. nih.gov This derivatization strategy is crucial for enabling sensitive and specific detection and quantification of this compound in complex matrices.

| Derivatizing Reagent | Chemical Class |

| Trichloroacetyl chloride | Acyl Chloride |

| Trichloroacetic anhydride | Acid Anhydride |

| Pentafluorobenzoyl chloride | Acyl Chloride |

| Heptafluorobutyryl chloride | Acyl Chloride |

| Heptafluorobutyric anhydride | Acid Anhydride |

| Trifluoroacetic anhydride | Acid Anhydride |

Metabolism and Biotransformation Pathways

Enzymatic N-Demethylation of Alpha-dl-Acetylmethadol to Alpha-dl-Noracetylmethadol

The primary metabolic pathway for alpha-dl-acetylmethadol (also known as LAAM) is N-demethylation, an enzymatic process that removes a methyl group to form this compound (norLAAM). nih.govnih.gov This conversion is a bioactivation step, as norLAAM is a more potent and longer-acting compound than its parent. nih.govnih.gov This initial demethylation is the first step in a series of biotransformations. nih.gov

Cytochrome P450 Involvement in Biotransformation

The enzymatic N-demethylation of LAAM is predominantly carried out by the cytochrome P450 (CYP) system of enzymes. nih.govmdpi.com These membrane-bound hemoproteins are essential for the metabolism of a vast array of xenobiotics and endogenous compounds. mdpi.com In vitro studies using human liver microsomes have confirmed that the CYP system is the primary catalyst for the conversion of LAAM to norLAAM. nih.govnih.gov The process involves a monooxygenase reaction where one atom of oxygen is incorporated into the substrate. mdpi.com

Identification of Specific Cytochrome P450 Isoforms Mediating Metabolism

Research has identified Cytochrome P450 3A4 (CYP3A4) as the principal isoform responsible for the N-demethylation of LAAM to norLAAM in the human liver. nih.govsemanticscholar.org Studies using cDNA-expressed human P450s demonstrated that CYP3A4 metabolizes LAAM at significantly higher rates than other isoforms studied, including CYP1A2, CYP2C9, CYP2D6, and CYP2E1. nih.govsemanticscholar.org The activity of CYP3A4 in this conversion was found to be at least 2.5 times greater than the next most active P450 isoform when measured per milligram of protein. nih.gov While CYP2B6 also shows activity towards LAAM, particularly at both low and high substrate concentrations, evidence suggests CYP3A4 is the predominant enzyme in human liver microsomes. nih.gov In studies involving placental tissue, CYP19/aromatase has been identified as the primary enzyme responsible for the N-demethylation of LAAM. nih.gov

| P450 Isoform | Relative Activity Rate | Primary Role |

|---|---|---|

| CYP3A4 | High | Primary enzyme for N-demethylation in human liver |

| CYP1A2 | Low | Minimal involvement |

| CYP2C9 | Low | Minimal involvement |

| CYP2D6 | Low | Minimal involvement |

| CYP2E1 | Low | Minimal involvement |

| CYP2B6 | Moderate | Shows activity but is not the primary enzyme in the liver |

Further Biotransformation to Dinoracetylmethadol

Following its formation, this compound undergoes a second N-demethylation step to form dinoracetylmethadol (dinorLAAM). nih.govnih.gov This sequential reaction is also primarily catalyzed by the CYP3A4 enzyme. nih.govsemanticscholar.org Gas chromatography/mass spectrometry methods have been utilized to detect the formation of dinorLAAM from norLAAM in metabolic studies. nih.gov The rate of this second demethylation can vary, and studies suggest that most dinorLAAM is formed from norLAAM that is released from the enzyme and subsequently reassociates with CYP3A4 for further metabolism. nih.gov

In Vitro Metabolic Studies Using Liver Microsomes and Tissue Homogenates

In vitro models are crucial for understanding the metabolic pathways of compounds like LAAM. nih.gov Human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs, are extensively used. researchgate.netnih.gov Studies with human liver microsomes have investigated the kinetics of LAAM and norLAAM N-demethylation. nih.govnih.gov These experiments often involve incubating the compound with microsomes and then analyzing the formation of metabolites. frontiersin.org

The involvement of specific CYP isoforms is confirmed using isoform-selective chemical inhibitors and monoclonal antibodies. nih.gov For instance, the N-demethylation of LAAM and norLAAM is significantly inhibited by the CYP3A4-selective inhibitor ketoconazole. nih.govsemanticscholar.org Research has shown that the kinetics of this metabolism can be complex, exhibiting biphasic patterns which can be analyzed using dual-enzyme Michaelis-Menten models. nih.gov

| Metabolite Formed | High-Affinity Km (µM) | Low-Affinity Km (µM) |

|---|---|---|

| nor-LAAM | 19 | 600 |

| dinor-LAAM | 4 | 450 |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Detection

Chromatography provides the necessary separation of NAMA from endogenous matrix components and other related metabolites, while mass spectrometry offers highly sensitive and specific detection. The choice between gas and liquid chromatography depends on the analyte's properties and the specific requirements of the research application.

Gas chromatography, often coupled with mass spectrometry (GC-MS), has been a foundational technique for the analysis of NAMA and its parent compounds in biological samples. In one established method for the determination of l-alpha-acetylmethadol (LAAM) and its metabolites, including noracetylmethadol, gas-liquid chromatography was employed for quantification. nih.gov The analytical process typically involves an initial extraction of the parent drug and its metabolites from the biological matrix using a suitable organic solvent, such as chlorobutane. nih.gov This is often followed by a purification step, for instance, using two-dimensional thin-layer chromatography, to isolate the compounds of interest before they are introduced into the GC system. nih.gov GC-MS provides robust separation and definitive identification based on the compound's retention time and mass fragmentation pattern. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred technique for bioanalysis due to its exceptional sensitivity and selectivity. nih.govresearchgate.net This method is particularly well-suited for analyzing compounds in complex biological matrices. nih.gov LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the precise detection of mass spectrometry, allowing for the reliable quantification of analytes even at very low concentrations. researchgate.net

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting components from the biological sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.gov This can adversely affect the accuracy and precision of the results. nih.gov Method development for NAMA using LC-MS/MS must therefore include rigorous procedures to assess and mitigate these matrix effects, ensuring the data's reliability. nih.govnih.gov

Utilization of Internal Standards and Isotope Dilution Techniques in Quantitative Research Analysis

The use of an appropriate internal standard (IS) is critical for achieving high-quality quantitative results in bioanalytical methods. An IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls before sample processing. scispace.com Its primary purpose is to correct for the variability that can occur during various stages of the analysis, including sample preparation, extraction, and instrumental detection. scispace.commdpi.com

Isotope dilution mass spectrometry is considered the gold standard for quantitative analysis. This technique utilizes a stable isotope-labeled (SIL) version of the analyte as the internal standard. scispace.com SIL internal standards are ideal because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same extraction recovery and matrix effects. scispace.comnih.gov Because the SIL IS can be distinguished from the analyte by its mass-to-charge ratio in the mass spectrometer, it provides the most effective means of correcting for analytical variability. nih.gov An isotope dilution technique has been successfully described for the determination of l-alpha-acetylmethadol and its metabolites, where unlabeled internal standards were added to biological samples prior to extraction to facilitate accurate quantification. nih.gov The use of a SIL internal standard significantly improves the precision of an assay compared to using a structural analogue. scispace.com

Method Validation Parameters for Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. wjarr.comijrpr.comresearchgate.net Method validation is the documented process that demonstrates an analytical procedure's suitability for its intended use and involves evaluating specific performance characteristics. ijrpr.comnih.gov

Accuracy and precision are two of the most critical parameters in method validation. nih.gov Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. nih.gov

Accuracy is typically evaluated by analyzing samples with known concentrations of the analyte and is often expressed as the percentage of recovery. gavinpublishers.com For drug product analysis, accuracy is generally expected to be within 98-102%. gavinpublishers.com

Precision is assessed at different levels to understand the sources of variability in the method. nih.gov

| Precision Level | Description | Conditions |

|---|---|---|

| Repeatability | Expresses the precision under the same operating conditions over a short interval of time. wjarr.com | Same analyst, same equipment, same day. |

| Intermediate Precision | Expresses within-laboratory variations. wjarr.com | Different analysts, different equipment, or different days within the same laboratory. |

| Reproducibility | Expresses the precision between different laboratories. wjarr.com | Collaborative studies between multiple laboratories to assess method transferability. |

In a typical validated LC-MS/MS method, the precision, measured as the coefficient of variation (%CV), should be less than 15%, while accuracy should be within ±15% of the nominal value. nih.gov

Stability studies are essential to ensure that the concentration of NAMA in a given biological sample does not change from the time of collection to the time of analysis. europa.eu These studies evaluate the stability of the analyte in the biological matrix under various conditions that could be encountered during sample handling, processing, and storage. europa.eu

The validation process should include testing for:

Short-Term Stability: Assesses the stability of the analyte at room temperature for a period equivalent to the expected duration of sample processing.

Long-Term Stability: Evaluates the stability of the analyte under frozen storage conditions (e.g., -20°C or -80°C) for a duration that meets or exceeds the time samples will be stored. europa.eu

Freeze-Thaw Stability: Determines if the analyte is stable after undergoing multiple cycles of freezing and thawing, which may occur when samples are accessed multiple times. europa.eu

These stability studies should utilize fully validated, stability-indicating analytical procedures to test for any degradation or changes in the physical and chemical attributes of the analyte over time. europa.eu

Qualitative versus Semi-Quantitative Analytical Strategies in Research

The analytical strategies applied in the research of alpha-dl-Noracetylmethadol can be broadly categorized as qualitative or semi-quantitative, each serving a distinct yet complementary purpose. Qualitative analysis is primarily concerned with the identification and confirmation of the presence of the compound in a sample, while semi-quantitative analysis provides an estimation of its concentration.

Qualitative Analytical Strategies

Qualitative analysis serves as the foundational step in the analytical workflow for this compound research. The primary goal is to unequivocally identify the compound, distinguishing it from other related substances or metabolites. This is particularly crucial in complex biological matrices where a multitude of compounds may be present. mdpi.com

High-resolution mass spectrometry (HRMS) is a powerful tool for the qualitative identification of new psychoactive substances and their metabolites. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in this regard. mdpi.comnih.gov In these methods, the molecule is ionized, and the resulting fragments create a unique mass spectrum, which serves as a molecular "fingerprint." mdpi.com This spectrum can be compared to a reference standard of this compound for positive identification. The availability of comprehensive spectral libraries is of great assistance in this identification process. unair.ac.id

The process of qualitative identification often involves the following steps:

Sample Preparation: Extraction of the analyte from the matrix (e.g., biological fluids, tissue homogenates).

Chromatographic Separation: Separation of this compound from other components in the sample using techniques like GC or LC.

Mass Spectrometric Detection: Generation of a mass spectrum of the separated compound.

Spectral Matching: Comparison of the acquired mass spectrum with a known reference spectrum of this compound.

Semi-Quantitative Analytical Strategies

Following qualitative identification, researchers often employ semi-quantitative methods to estimate the concentration of this compound. Unlike fully quantitative methods that provide precise concentration values, semi-quantitative analysis offers an approximation. sekisuidiagnostics.com This approach is particularly useful in research settings for screening large numbers of samples, monitoring trends in concentration over time, or when the resources for full quantitative validation are limited. sekisuidiagnostics.com

Semi-quantitative results are often expressed in relative terms, such as "trace amounts," "low concentration," or "high concentration," or as a range rather than a specific value. sekisuidiagnostics.com These estimations can be achieved using the same analytical instrumentation as qualitative analysis, such as GC-MS or LC-MS/MS, but with a modified approach. mdpi.com This typically involves comparing the response of the analyte in the sample to that of a single or a few calibration points, rather than a full calibration curve used in quantitative analysis.

The choice between a qualitative and a semi-quantitative approach, or a fully quantitative one, depends on the research question. For instance, in initial metabolic profiling studies, a qualitative approach may suffice to identify the formation of this compound. In contrast, studies investigating the dose-dependent effects of a parent compound would necessitate at least a semi-quantitative estimation of the resulting metabolite concentrations.

Table 1: Comparison of Qualitative and Semi-Quantitative Analytical Strategies for this compound Research

| Aspect | Qualitative Analysis | Semi-Quantitative Analysis |

|---|---|---|

| Primary Goal | Identification and confirmation of presence. | Estimation of concentration. |

| Result Expression | Positive/Negative, Present/Absent. sekisuidiagnostics.com | Approximate concentration range (e.g., low, medium, high), or an estimated value. sekisuidiagnostics.com |

| Methodology | Comparison of analytical signals (e.g., mass spectrum, retention time) to a reference standard. | Comparison of analyte response to a limited number of calibrators. |

| Instrumentation | GC-MS, LC-MS/MS, HRMS. mdpi.comresearchgate.netnih.gov | GC-MS, LC-MS/MS. mdpi.com |

| Application in Research | Initial screening, metabolite identification, presence confirmation in various matrices. | High-throughput screening, preliminary concentration-effect studies, trend analysis. |

Detailed Research Findings from Analytical Methodologies

Research utilizing advanced analytical techniques has provided valuable data on this compound. For example, studies have developed and validated methods for the simultaneous determination of l-alpha-acetylmethadol (LAAM) and its metabolites, including norLAAM (this compound), in various biological samples. nih.gov These methods often employ liquid chromatography-tandem mass spectrometry and have demonstrated acceptable precision and accuracy for both in vivo and in vitro metabolism studies. nih.gov

Table 2: Exemplary Research Findings for this compound using Advanced Analytical Methods

| Analytical Technique | Matrix | Type of Analysis | Key Finding | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Urine | Quantitative | Development of a sensitive and accurate method for the simultaneous measurement of LAAM and its metabolites, including norLAAM. Suitable for pharmacokinetic and in vitro metabolism studies. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Hair | Quantitative | A specific method was developed for the quantitative analysis of LAAM and its metabolites, including norLAAM, in hair, demonstrating the utility of this matrix for monitoring exposure. | nih.gov |

Molecular Pharmacology and Receptor Interaction Studies

Receptor Binding Affinity and Selectivity Profiling

While alpha-dl-Noracetylmethadol is known to be a potent opioid agonist, specific quantitative data regarding its binding affinities (Ki values) for the different opioid receptor subtypes (mu, delta, and kappa) are not extensively detailed in publicly available scientific literature. Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor, with lower Ki values indicating a higher binding affinity. zenodo.org The selectivity of a compound for different receptor subtypes influences its pharmacological profile and potential side effects. nih.gov

For context, the table below presents typical binding affinities for various well-characterized opioid compounds at the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). This illustrates the range of affinities and selectivities observed in opioid pharmacology.

| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |

|---|---|---|---|

| Morphine | 1.168 | Data Not Available | Data Not Available |

| Fentanyl | 1.346 | Data Not Available | Data Not Available |

| Methadone | 3.378 | Data Not Available | Data Not Available |

| Naltrexone | Data Not Available | Data Not Available | Data Not Available |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Investigation of Allosteric Modulation and Downstream Receptor Signaling Cascades

Currently, there is no direct evidence in the scientific literature to suggest that this compound acts as an allosteric modulator of opioid receptors. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and by doing so, they can alter the receptor's response to the primary agonist. elifesciences.org

Upon activation by an agonist like this compound, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. nih.gov This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels. nih.govmedlineplus.gov These actions result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids. The specific downstream signaling pathways activated by this compound are presumed to be consistent with those of other mu-opioid agonists.

Exploration of Potential Non-Opioid Receptor Interactions

Research has indicated that this compound may interact with non-opioid targets, most notably the human Ether-à-go-go-Related Gene (hERG) potassium channels. Blockade of hERG channels can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for cardiac arrhythmias. While a precise IC50 value for this compound's inhibition of hERG channels is not consistently reported across all studies, this interaction is a significant aspect of its pharmacological profile outside of the opioid system.

| Compound | Non-Opioid Target | Effect | IC50 Value |

|---|---|---|---|

| This compound | hERG K+ Channel | Inhibition | Data Not Consistently Available |

| Amiodarone | hERG K+ Channel | Inhibition | 47.0 ± 5.0 nM |

| Desethyl-amiodarone | hERG K+ Channel | Inhibition | 157.6 ± 21.2 nM |

Note: The IC50 values for Amiodarone and its metabolite are provided for comparative context of hERG channel inhibition. physoc.org

Neurochemical and Central Nervous System (CNS) Effects in Preclinical Models

The neurochemical and CNS effects of this compound are intrinsically linked to its activity as an opioid agonist. In preclinical models, the administration of LAAM and its active metabolites leads to characteristic opioid-like effects on the CNS. These effects are primarily mediated by the modulation of various neurotransmitter systems.

Activation of mu-opioid receptors by this compound is expected to influence the release of several key neurotransmitters. For instance, opioid agonists are known to inhibit the release of excitatory neurotransmitters such as substance P and glutamate (B1630785) in pain pathways. nih.gov Furthermore, they can modulate the dopaminergic system, which is involved in reward and motivation, and the noradrenergic system, which plays a role in arousal and stress responses. medlineplus.govnih.gov

Preclinical studies investigating the broader CNS effects of neurotoxic chemicals often examine changes in brain monoamine levels. nih.gov While specific studies focusing solely on the neurochemical profile of this compound are limited, its effects would be anticipated to align with those of other potent mu-opioid agonists, leading to alterations in dopamine, norepinephrine, and serotonin (B10506) turnover in various brain regions. Behavioral effects in animal models would likely include analgesia, sedation, and at higher doses, respiratory depression, consistent with its opioid agonist properties.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Correlating Molecular Structure with Observed Biological Activity

The biological activity of alpha-dl-noracetylmethadol, primarily its analgesic effects, is attributed to its interaction with opioid receptors. The core structure, a diphenylpropylamine, is fundamental to this activity. The N-demethylation of its parent compound, alpha-dl-acetylmethadol, to form noracetylmethadol, results in a compound that retains significant opioid agonist activity. In fact, the primary and secondary metabolites of l-alpha-acetylmethadol (LAAM), l-alpha-noracetylmethadol (nor-LAAM) and l-alpha-dinoracetylmethadol (dinor-LAAM), are more potent than the parent compound.

The flexible nature of the acyclic structure of noracetylmethadol allows it to adopt a conformation that is favorable for binding to the opioid receptor. It is theorized that in its active conformation, the molecule mimics the rigid structure of morphine, presenting key functional groups in a similar spatial arrangement to interact with the receptor's binding pocket.

Stereochemical Influence on Pharmacological Activity and Specificity

Stereochemistry plays a pivotal role in the pharmacological activity of noracetylmethadol. The molecule possesses two chiral centers, leading to the existence of different stereoisomers. The "alpha" designation refers to the stereochemistry at the C6 position, while the "dl" indicates a racemic mixture of the d- and l-isomers.

Research on methadone and its analogs has consistently demonstrated a high degree of stereoselectivity in their interaction with opioid receptors. For methadone, the (R)-(-)-isomer is significantly more potent as an analgesic than the (S)-(+)-isomer. This stereoselectivity is also observed in the metabolites of acetylmethadol. The l-isomer of alpha-noracetylmethadol (l-alpha-noracetylmethadol) is the more active enantiomer, exhibiting higher affinity for opioid receptors and greater analgesic potency.

The differential activity of the stereoisomers underscores the importance of a precise three-dimensional fit between the drug molecule and the receptor binding site. The specific orientation of the phenyl rings, the dimethylamino group, and the acetyl group in the l-isomer is thought to be optimal for establishing the necessary interactions with amino acid residues within the opioid receptor. The d-isomer, with its different spatial arrangement, is unable to bind as effectively, resulting in significantly lower activity. Therefore, while this compound is a racemic mixture, its pharmacological effects are predominantly mediated by the l-enantiomer.

Identification of Key Pharmacophores and Structural Motifs Essential for Activity

The key pharmacophoric features of this compound, consistent with other diphenylpropylamine analgesics, are essential for its opioid receptor agonist activity. These features include:

A Protonatable Nitrogen Atom: The tertiary amine group is crucial for forming an ionic interaction with an acidic residue, typically an aspartate, in the opioid receptor binding site. This interaction is a hallmark of most opioid analgesics.

Two Aromatic Rings: The two phenyl groups are essential for establishing hydrophobic and van der Waals interactions within a hydrophobic pocket of the receptor. The relative orientation of these rings is critical for proper binding.

A Propyl Chain: The three-carbon chain connecting the quaternary carbon (to which the phenyl rings are attached) and the nitrogen atom provides the necessary scaffold and spacing for the key functional groups to interact with their respective subsites on the receptor.

An Oxygenated Function: The acetyl group at the C3 position contributes to the binding affinity, likely through hydrogen bonding or dipolar interactions with the receptor.

Design Strategies for Modifying Activity and Receptor Selectivity

Modifying the structure of this compound can lead to changes in its activity, potency, and receptor selectivity. Several design strategies can be employed based on the established structure-activity relationships of methadone and its analogs:

Modification of the N-Substituent: Altering the substituent on the nitrogen atom can significantly impact activity. As seen with the metabolism to noracetylmethadol and dinoracetylmethadol, N-demethylation can increase potency. Introducing larger or different alkyl groups on the nitrogen can modulate receptor affinity and selectivity, potentially leading to compounds with mixed agonist-antagonist properties or altered selectivity for mu, delta, or kappa opioid receptors.

Alterations to the Phenyl Rings: Substitution on the phenyl rings can influence the electronic and steric properties of the molecule, thereby affecting receptor binding. Introducing electron-withdrawing or electron-donating groups can alter the charge distribution and impact hydrophobic interactions.

Changes to the Acetyl Group: Modification or replacement of the acetyl group can affect the molecule's polarity, lipophilicity, and its ability to form hydrogen bonds. This can influence both the potency and the pharmacokinetic profile of the compound.

Introduction of Conformational Constraints: Introducing rigidity into the flexible backbone, for example, by cyclization, can lock the molecule into a specific conformation. This can lead to increased receptor selectivity if the constrained conformation is the preferred one for a particular opioid receptor subtype.

These strategies are guided by the goal of optimizing the interaction with the opioid receptor to enhance desired therapeutic effects while minimizing adverse effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For opioids like this compound, QSAR models can be developed to predict analgesic potency or receptor binding affinity based on various molecular descriptors.

A typical QSAR study for noracetylmethadol and its analogs would involve the following steps:

Data Set Collection: A series of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values for receptor binding or ED50 values for analgesia) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological indices that describe the connectivity of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Computational and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as alpha-dl-Noracetylmethadol, interacts with its biological target, primarily the μ-opioid receptor (MOR). nrfhh.com The simulation places the ligand into the binding site of the receptor and calculates a binding score, which estimates the binding affinity. nih.gov

The process involves preparing the 3D structures of both the ligand (noracetylmethadol) and the receptor (μ-opioid receptor). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. nrfhh.com For opioids, a critical interaction is the formation of a salt bridge between the protonated amine of the ligand and a highly conserved aspartic acid residue (Asp147 in the μOR) in the receptor. plos.org Other key interactions typically include hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, which stabilize the ligand-receptor complex. nih.gov

While specific docking scores for noracetylmethadol are not readily published, analysis of other μ-opioid agonists allows for the prediction of its likely binding mode. The simulation would identify key residues within the μ-opioid receptor's active site that are crucial for binding and subsequent receptor activation.

Table 1: Illustrative Data from Molecular Docking of an Opioid Agonist with the μ-Opioid Receptor

| Interacting Residue | Type of Interaction | Potential Role in Binding |

|---|---|---|

| Asp147 | Ionic Bond (Salt Bridge) | Primary anchor point for most opioids; crucial for affinity. plos.org |

| Tyr148 | Hydrogen Bond | Stabilizes the ligand in the binding pocket. |

| His297 | Aromatic (π-π stacking) | Contributes to binding affinity through hydrophobic interactions. plos.org |

| Met151 | Hydrophobic | Forms part of the hydrophobic pocket accommodating the ligand. |

| Trp293 | Hydrophobic | Contributes to the overall shape complementarity of the binding site. |

Molecular Dynamics Simulations to Elucidate Ligand-Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, complementing the static picture offered by molecular docking. mdpi.commdpi.com By simulating the movements of atoms and molecules, MD can reveal the stability of the binding pose, the conformational changes in the receptor upon ligand binding, and the role of water molecules in the binding event. nih.govescholarship.org

For this compound, an MD simulation would begin with the docked complex placed in a simulated physiological environment, including a lipid bilayer and water. mdpi.com Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the complex is calculated. Analysis of this trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) is calculated to see if the ligand remains stably bound in its initial docked pose.

Receptor Activation: Root Mean Square Fluctuation (RMSF) can highlight which parts of the receptor become more or less flexible upon binding, providing clues about the mechanism of signal transmission. nih.gov

Interaction Persistence: The simulation can track the persistence of key interactions, like the salt bridge to Asp147, over time.

These simulations are computationally intensive but offer unparalleled insight into the molecular mechanisms that underlie the pharmacological effects of opioid agonists like noracetylmethadol. nih.gov

Predictive Modeling of Metabolic Fate and Pathways

In silico methods are increasingly used to predict the metabolic fate of drug candidates early in the development process. researchgate.netnih.gov These predictive models use various approaches, including rule-based expert systems and machine learning algorithms, to identify potential sites of metabolism (SoM) on a molecule and predict the resulting metabolites. nih.govresearchgate.net

This compound is itself a primary metabolite of levo-alpha-acetylmethadol (LAAM), formed through N-demethylation, a common Phase I metabolic reaction. nih.gov This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov

Predictive models for noracetylmethadol would analyze its structure to identify atoms or functional groups susceptible to metabolic transformation. The primary metabolic pathway for noracetylmethadol is further N-demethylation to its dinor- metabolite, dinoracetylmethadol (DDAM). In silico systems would likely predict the N-methyl group as a primary site of metabolism. Other potential, though less common, transformations that could be predicted include hydroxylation on the aromatic rings or aliphatic chains. These computational tools help in creating a comprehensive metabolic profile, which is essential for understanding the compound's duration of action and potential for drug-drug interactions. news-medical.netpharmajen.com

Table 2: Example of In Silico Metabolic Pathway Prediction

| Parent Compound | Predicted Reaction | Predicted Metabolite | Metabolizing Enzyme Family |

|---|---|---|---|

| alpha-dl-Acetylmethadol (LAAM) | N-demethylation | This compound | Cytochrome P450 (CYP3A4) nih.gov |

| This compound | N-demethylation | alpha-dl-Dinoracetylmethadol | Cytochrome P450 (CYP3A4) nih.gov |

| This compound | Aromatic Hydroxylation | Hydroxylated Noracetylmethadol | Cytochrome P450 |

Virtual Screening for Analog Discovery and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov When a lead compound like this compound is identified, virtual screening can be employed to find analogs with improved properties, such as higher affinity, better selectivity, or a more favorable pharmacokinetic profile. ucsf.edumdpi.com

The process would involve using the structure of noracetylmethadol as a template (ligand-based screening) or the structure of the μ-opioid receptor's binding site (structure-based screening). mdpi.com

Structure-Based Virtual Screening (SBVS): A large database of millions of commercially available or synthetically feasible compounds would be docked into the μ-opioid receptor's binding site. The compounds would be ranked based on their docking scores, and the top-ranking hits would be selected for further analysis and eventual experimental testing. nih.gov

Ligand-Based Virtual Screening (LBVS): This method uses the known active ligand, noracetylmethadol, as a template. The algorithm searches for molecules in a database that have a similar shape, size, and electrostatic properties. This approach is useful when a high-resolution structure of the receptor is not available.

Through these screening processes, novel chemical scaffolds can be identified that retain the key pharmacophoric features of noracetylmethadol while offering opportunities for modification to optimize for desired therapeutic characteristics. nih.gov

Preclinical Research Models and in Vitro Systems

Utilization of Animal Models in Pharmacodynamic Studies

Animal models are indispensable tools for investigating the in vivo effects of substances like alpha-dl-Noracetylmethadol. nih.gov These models allow for the assessment of the compound's physiological and behavioral effects in a whole-organism context, providing insights into its potential therapeutic actions and central nervous system effects. nih.gov

Commonly employed animal models for assessing the pharmacodynamic properties of opioid-like compounds include rodents, such as mice and rats. njppp.combiomedpharmajournal.org Standardized tests are used to quantify analgesic efficacy, a hallmark of opioid activity. The hot-plate test and the tail-flick test are two such established methods. dovepress.comijbcp.com In the hot-plate test, the latency of an animal to react to a heated surface is measured, with an increase in latency indicating an analgesic effect. ijbcp.comimrpress.com Similarly, the tail-flick test measures the time it takes for an animal to move its tail away from a radiant heat source. ijbcp.com

While specific published data on the analgesic effects of this compound in these models are limited, it is anticipated that as a metabolite of alpha-dl-acetylmethadol, it would exhibit dose-dependent analgesic activity. The table below illustrates hypothetical data that could be generated from such studies to determine the compound's potency and efficacy.

| Animal Model | Test | Endpoint Measured | Expected Outcome for an Opioid Agonist |

|---|---|---|---|

| Rat | Hot-Plate Test | Reaction Latency (seconds) | Increased latency to paw licking or jumping |

| Mouse | Tail-Flick Test | Tail withdrawal latency (seconds) | Increased latency to tail flick |

Investigation in Isolated Tissue and Organ Bath Preparations

Isolated tissue preparations provide a simplified biological system to study the direct effects of a compound on specific organs or tissues, free from the complex interactions of a whole organism. nih.gov These ex vivo assays are particularly useful for characterizing the activity of drugs at the receptor level.

For opioid compounds, the guinea pig ileum preparation is a classic and highly informative model. This smooth muscle tissue is rich in opioid receptors, particularly the mu (µ) and kappa (κ) subtypes. When stimulated electrically, the ileum contracts due to the release of acetylcholine (B1216132). Opioid agonists inhibit this contraction by acting on presynaptic opioid receptors, thereby reducing acetylcholine release.

In such an experiment, the guinea pig ileum would be suspended in an organ bath containing a physiological salt solution and subjected to electrical field stimulation. The contractile response would be measured before and after the addition of this compound to the bath. A reduction in the electrically stimulated contractions would indicate an opioid agonist effect. The potency of the compound can be quantified by determining its IC50 value, which is the concentration required to inhibit the contractile response by 50%.

| Isolated Tissue | Receptor Target | Measured Response | Parameter Determined |

|---|---|---|---|

| Guinea Pig Ileum | Opioid Receptors | Inhibition of electrically stimulated contractions | IC50 (Concentration for 50% inhibition) |

Cellular and Subcellular Assays for Mechanism Elucidation

To delve deeper into the molecular mechanisms of action, cellular and subcellular assays are employed. These in vitro techniques allow for the precise investigation of a compound's interaction with its molecular targets, such as receptors and signaling pathways.

Receptor binding assays are a cornerstone of this level of investigation. nih.gov These assays use cell membranes or purified receptors and a radiolabeled ligand that is known to bind to the target receptor. By competing with the radioligand for binding sites, an unlabeled compound like this compound can reveal its affinity for the receptor. researchgate.net The displacement of the radioligand is measured at various concentrations of the test compound, allowing for the calculation of its binding affinity (Ki). Given its structural similarity to other opioids, it is expected that this compound would exhibit affinity for mu, delta (δ), and kappa opioid receptors. painphysicianjournal.comnih.gov

Furthermore, functional cellular assays can be used to determine whether the compound acts as an agonist, antagonist, or partial agonist at the receptor. acs.org These assays often utilize cell lines that have been genetically engineered to express a specific opioid receptor subtype. Upon receptor activation by an agonist, downstream signaling events, such as changes in cyclic adenosine (B11128) monophosphate (cAMP) levels or the activation of G-proteins, can be measured. For an opioid agonist, a decrease in cAMP levels is a typical response.

| Assay Type | System Used | Parameter Measured | Information Gained |

|---|---|---|---|

| Receptor Binding Assay | Cell membranes expressing opioid receptors | Binding Affinity (Ki) | Affinity for different opioid receptor subtypes |

| Functional Cellular Assay | Cell lines expressing opioid receptors | cAMP levels or G-protein activation | Agonist, antagonist, or partial agonist activity |

Enzyme Kinetic Studies in Recombinant and Native Microsomal Systems

Understanding the metabolic fate of a compound is crucial for predicting its duration of action and potential for drug-drug interactions. Enzyme kinetic studies in microsomal systems are the primary in vitro method for this purpose. Microsomes are vesicles formed from the endoplasmic reticulum of cells, primarily from the liver, and they contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govsemanticscholar.org

Studies on the parent compound, alpha-dl-acetylmethadol, have shown that it undergoes N-demethylation in the liver to form noracetylmethadol and subsequently dinoracetylmethadol. nih.gov It is therefore highly probable that this compound is a primary metabolite. To characterize its own metabolism, this compound would be incubated with human or rat liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The rate of its disappearance and the formation of any subsequent metabolites would be monitored over time using techniques such as liquid chromatography-mass spectrometry (LC-MS).

By varying the concentration of this compound, key enzyme kinetic parameters can be determined, including the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). These parameters provide insights into the efficiency of the metabolic pathway and can help identify the specific CYP enzymes responsible for the compound's metabolism through the use of recombinant CYP enzymes or specific chemical inhibitors.

| System | Enzymes | Parameters Determined | Purpose |

|---|---|---|---|

| Human/Rat Liver Microsomes | Cytochrome P450 (CYP) enzymes | Km (Michaelis-Menten constant), Vmax (Maximum reaction velocity) | Characterize metabolic pathways and efficiency |

| Recombinant CYP Enzymes | Specific CYP isoforms | Metabolite formation rate | Identify specific enzymes involved in metabolism |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways with Improved Efficiency

The development of safer and more efficient analgesics is a significant goal in medicinal chemistry. researchgate.net Research into novel synthetic pathways for opioid compounds aims to improve yield, reduce costs, and create analogues with more desirable pharmacological properties. researchgate.netresearchgate.net For alpha-dl-Noracetylmethadol, future efforts will likely focus on stereospecific synthesis to isolate and study the activity of individual enantiomers, as different stereoisomers of opioids can have markedly different effects and potencies. The pursuit of more efficient synthetic routes is crucial for producing compounds like this compound and its derivatives for extensive research and potential therapeutic development. researchgate.net The development of new opioid analgesics that retain efficacy but have fewer adverse side effects is a key area of focus. researchgate.netnih.gov

Advanced Metabolomic Profiling for Comprehensive Understanding

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a powerful lens through which to understand the complete metabolic fate of a compound. Advanced analytical techniques such as untargeted metabolomics using ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) and gas chromatography-mass spectrometry (GC-MS) are being employed to study the metabolic profiles of opioids. researchgate.netuniroma1.it

These techniques can identify not only the primary metabolites of this compound but also uncover previously unknown metabolic pathways and endogenous biomarkers affected by the drug's presence. nih.govresearchgate.net For instance, studies on other opioids have revealed significant alterations in neurotransmitter levels, amino acid metabolism, and energy pathways. nih.govresearchgate.net Applying these untargeted metabolomic approaches to this compound could provide a comprehensive picture of its biotransformation and its downstream biological effects, potentially identifying biomarkers of exposure or effect. uniroma1.it

| Analytical Technique | Application in Opioid Research | Potential Insights for this compound |

| UHPLC-HRMS | Identification of metabolites in urine and serum after opioid administration. uniroma1.it | Comprehensive mapping of metabolic pathways and identification of novel metabolites. |

| GC-MS | Metabolic profiling and derivatization of metabolites for analysis. researchgate.net | Understanding alterations in endogenous metabolic pathways, such as amino acid and lipid metabolism. |

| MetaboAnalyst | Software for statistical analysis of metabolomics data to identify altered pathways. researchgate.net | Pinpointing specific signaling pathways and disease pathogenesis related to drug exposure. |

High-Throughput Screening for Related Compounds with Desired Profiles

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify those that interact with a specific biological target. nih.gov In the context of opioid research, HTS is fundamental for discovering new molecules with specific activities at opioid receptors. nih.gov Novel HTS methods, such as label-free receptor binding assays using automated mass spectrometry, are replacing traditional radiometric assays, offering increased speed and safety. nih.govrsc.org

For this compound, HTS can be used to screen for related compounds or analogues that exhibit a more desirable "biased agonism." This refers to ligands that preferentially activate the G-protein signaling pathway (associated with analgesia) over the β-arrestin pathway (linked to adverse effects like respiratory depression). nih.govacs.org Cell-based assays that measure downstream signaling events, such as ERK phosphorylation, have also been developed for high-throughput screening of opioid receptor agonists. worktribe.com These technologies can accelerate the discovery of new chemical entities based on the this compound scaffold with improved therapeutic profiles. nih.govacs.org

| Screening Method | Principle | Advantage |

| Label-Free Mass Spectrometry | Directly measures the binding of a compound to a receptor without radioactive labels. nih.govrsc.org | High speed (1 Hz), increased safety, and reduced labor requirements. nih.gov |

| In-Cell Western (I-CW) Assay | A plate-based immunocytochemical assay to quantify downstream signaling like ERK phosphorylation. worktribe.com | Cheaper and higher throughput compared to traditional immunoblotting. worktribe.com |

| Quantitative HTS (qHTS) | Miniaturized biochemical or cell-based assays to determine dose-response curves for many compounds. nih.govacs.org | Provides detailed information on compound efficacy and potency early in the discovery process. nih.gov |

Integration of Multi-Omics Data in Understanding Biological Effects

A systems biology approach that integrates multiple "omics" datasets—such as genomics, epigenomics, transcriptomics, and proteomics—is emerging as a powerful strategy to unravel the complex biological effects of opioids. medrxiv.org Research centers are now dedicated to integrating multi-omics data to identify the key biological drivers of opioid addiction and response. rti.orgrti.org

By combining data from genome-wide association studies (GWAS), DNA methylation profiles, and RNA sequencing from tissues exposed to opioids, researchers can construct comprehensive models of the molecular networks affected. medrxiv.orgqub.ac.uk This approach has been used to identify dysregulated neurobiological pathways, such as Akt and BDNF signaling, in the context of opioid use. medrxiv.org Applying a multi-omics strategy to the study of this compound could reveal its influence on gene regulation, protein expression, and signaling cascades, providing a holistic view of its mechanism of action and potential for long-term cellular changes. nih.gov This integrative analysis is crucial for identifying novel biomarkers and therapeutic targets. qub.ac.uk

Development of Advanced Computational Models for Activity and Selectivity Prediction

Computational modeling, including machine learning and deep learning, has become a vital tool in drug discovery, significantly reducing the time and cost associated with developing new therapeutics. nih.gov In opioid research, these models are used to predict how strongly a compound will bind to a specific opioid receptor and to forecast its activity as an agonist or antagonist. nih.govnih.gov

| Modeling Technique | Description | Application in Opioid Research |

| Machine Learning (e.g., Random Forest) | Algorithms trained on existing data to make predictions on new data. nih.gov | Predicting agonist and antagonist activity at different opioid receptors. nih.govnih.gov |

| Deep Learning | A subset of machine learning using neural networks with many layers to model complex patterns. nih.gov | Elucidating structure-activity relationships for µ-opioid receptor binding. nih.gov |

| 3D-QSAR | A computational method that correlates the 3D properties of molecules with their biological activity. nih.gov | Predicting the binding activity of compounds to specific opioid receptors. nih.gov |

Q & A

Q. What frameworks are recommended for reconciling conflicting findings in this compound’s abuse liability assessments?

- Methodological Answer : Conduct blinded, multi-site studies to reduce site-specific bias. Integrate behavioral (e.g., self-administration assays) and neurochemical (e.g., dopamine microdialysis) endpoints. Apply causal inference models to distinguish correlation from causation. Publish negative results in preprint repositories to counter publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.